molecular formula C24H16N6Na2O8S2 B14482073 Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate CAS No. 70210-07-0

Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate

Cat. No.: B14482073
CAS No.: 70210-07-0
M. Wt: 626.5 g/mol
InChI Key: KIQNBRVSQLGMGA-UHFFFAOYSA-L
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Description

Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industries, including textiles, cosmetics, and food. This compound is characterized by its complex structure, which includes multiple azo groups and sulfonate functionalities, contributing to its solubility and stability in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with specific molecular targets. The azo groups can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multiple azo linkages and sulfonate groups, which provide enhanced solubility and stability. Its vibrant color and versatility in various applications make it a valuable compound in both research and industry .

Properties

CAS No.

70210-07-0

Molecular Formula

C24H16N6Na2O8S2

Molecular Weight

626.5 g/mol

IUPAC Name

disodium;4-[[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C24H18N6O8S2.2Na/c31-23-14-24(32)22(30-28-18-7-11-20(12-8-18)40(36,37)38)13-21(23)29-27-16-3-1-15(2-4-16)25-26-17-5-9-19(10-6-17)39(33,34)35;;/h1-14,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

KIQNBRVSQLGMGA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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